(2S)-5,5-difluoro-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, including the presence of benzyloxycarbonyl and difluoro groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the difluoro groups: The difluoro groups are introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the pentanoic acid backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Deprotection and final modifications: The Cbz protecting group is removed under mild acidic or hydrogenolytic conditions, and any final modifications are made to obtain the desired compound.
Industrial Production Methods
Industrial production of (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the difluoro groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the difluoro groups can enhance the compound’s stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or by modifying key amino acid residues, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid: Lacks the difluoro groups, which may result in different reactivity and stability.
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4-methylpentanoic acid: Contains only one methyl group, which may affect its steric properties and reactivity.
Uniqueness
The presence of both benzyloxycarbonyl and difluoro groups in (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid makes it unique compared to similar compounds. These structural features contribute to its distinct chemical properties, such as increased stability, reactivity, and potential for specific interactions with molecular targets.
Properties
Molecular Formula |
C15H19F2NO4 |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2S)-5,5-difluoro-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,13(16)17)8-11(12(19)20)18-14(21)22-9-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
InChI Key |
SYDODIRJNNMNRR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(F)F |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.